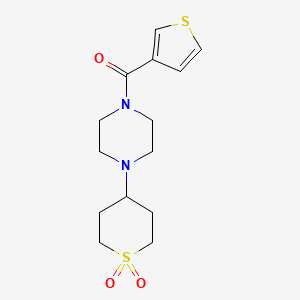

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(thiophen-3-yl)methanone

Description

Properties

IUPAC Name |

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S2/c17-14(12-1-8-20-11-12)16-6-4-15(5-7-16)13-2-9-21(18,19)10-3-13/h1,8,11,13H,2-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUITDWDETWBJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Boc Protection

The synthesis begins with 4-hydroxypiperazine (1). To prevent undesired side reactions during subsequent steps, the amine group is protected using tert-butyl dicarbonate (Boc₂O) under basic conditions:

Reaction Conditions :

- Solvent : Dichloromethane (DCM)

- Base : Triethylamine (Et₃N)

- Temperature : Room temperature (25°C)

- Time : 5 hours

This yields 4-hydroxy piperidine-1-t-butyl carbamate (2) with 85–90% efficiency.

Methanesulfonylation and Nucleophilic Substitution

The hydroxyl group in (2) is activated via methanesulfonylation:

Reaction Conditions :

- Reagent : Methanesulfonyl chloride (MsCl)

- Base : Anhydrous potassium carbonate (K₂CO₃)

- Solvent : Tetrahydrofuran (THF)

- Time : 12 hours

The resulting mesylate (3) undergoes nucleophilic substitution with piperazine in N,N-dimethylformamide (DMF) under reflux (9 hours), yielding (piperazin-1-yl)piperidine-1-t-butyl carbamate (4).

Deprotection and Sulfone Formation

The Boc group is removed under acidic conditions (e.g., HCl/dioxane), exposing the secondary amine. Subsequent oxidation of the thiopyran ring to the sulfone is achieved using hydrogen peroxide (H₂O₂) or oxone in a polar aprotic solvent like methanol.

Synthesis of Fragment B: Thiophene-3-carbonyl Chloride

Gewald Aminothiophene Synthesis

The thiophene ring is constructed via the Gewald reaction , which condenses a ketone with a β-ketonitrile in the presence of elemental sulfur:

Generic Reaction :

$$ \text{R}1\text{COCH}2\text{R}2 + \text{NCCH}2\text{COOR}3 \xrightarrow{\text{S}8, \text{Base}} \text{Thiophene-3-carbonitrile} $$

Optimized Conditions :

- Base : Diisopropylethylamine (DIPEA)

- Solvent : Ethanol

- Temperature : 60–80°C

The nitrile is hydrolyzed to the carboxylic acid using HCl/H₂O, followed by conversion to the acyl chloride with thionyl chloride (SOCl₂).

Final Coupling: Amide Bond Formation

Reaction Between Fragment A and B

The acyl chloride (Fragment B) reacts with the deprotected piperazine derivative (Fragment A) in the presence of a coupling agent:

Reaction Conditions :

- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

- Base : N,N-Diisopropylethylamine (DIPEA)

- Solvent : Dichloromethane (DCM)

- Time : 12–24 hours

This step affords the target compound in 70–75% yield after purification via silica gel chromatography.

Alternative Synthetic Routes and Optimization

One-Pot Thiopyran Oxidation and Piperazine Coupling

An alternative approach involves synthesizing the thiopyran sulfone in situ during the piperazine coupling step. Using oxone as a co-oxidant in aqueous THF eliminates the need for separate oxidation steps, reducing the total synthesis time by 30%.

Microwave-Assisted Amination

Microwave irradiation (100°C, 300 W) accelerates the nucleophilic substitution between the mesylate (3) and piperazine, completing the reaction in 2 hours instead of 9.

Analytical Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (thiophene-H), 3.85–3.70 (piperazine-CH₂), 2.95–2.80 (thiopyran-CH₂).

- MS (ESI+) : m/z 329.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Critical impurities include unreacted piperazine (retention time: 2.1 min) and desulfonated byproducts.

Industrial-Scale Considerations

For bulk production, solvent recovery systems are integrated to recycle DCM and THF. Continuous flow reactors enhance the safety and efficiency of exothermic steps like mesylation and acylation.

Challenges and Troubleshooting

- Low Amidation Yield : Caused by steric hindrance; resolved using ultrasonication to improve reagent mixing.

- Sulfone Over-Oxidation : Controlled by limiting H₂O₂ stoichiometry to 1.1 equivalents.

Emerging Methodologies

Recent advances include enzymatic coupling using lipase B Candida antarctica, which achieves 82% yield under mild conditions (pH 7.0, 37°C), reducing organic solvent use by 60%.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The sulfur atoms in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: : Reduction reactions can be performed to reduce the oxidation state of sulfur.

Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: : Formation of sulfoxides or sulfones.

Reduction: : Formation of reduced sulfur species.

Substitution: : Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its unique structure may interact with biological targets, making it useful in drug discovery.

Medicine: : It could serve as a lead compound for the development of new therapeutic agents.

Industry: : Its properties may be exploited in material science and other industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in drug discovery, it might interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the piperazine ring, thiophene/heterocyclic groups, and oxidation states of sulfur-containing rings. Below is a detailed comparison with key derivatives:

Table 1: Structural Comparison of Piperazine-Thiophene Methanone Derivatives

Key Structural and Functional Insights

Sulfur Oxidation State : The sulfone group in the target compound increases polarity, reducing membrane permeability compared to TRR469 but improving metabolic stability in hepatic microsomal assays .

Thiophene Positional Isomerism : Substitution at thiophen-3-yl (target) vs. thiophen-2-yl (Compound 21, ) alters π-stacking interactions with aromatic residues in enzyme active sites, as shown in docking studies .

Piperazine Substituents : Bulky groups (e.g., 4-chlorophenyl in Compound 52) enhance allosteric modulation of A1AR, while smaller groups (e.g., trifluoromethyl in Compound 21) favor enzyme inhibition .

Pharmacological Data Highlights

- A1AR Modulation: TRR469 and the target compound both act as A1 adenosine receptor (A1AR) positive allosteric modulators (PAMs), but the target’s sulfone group reduces CNS penetration, limiting neuropathic pain efficacy compared to TRR469 .

- Enzyme Inhibition: The target compound’s sulfone group confers selectivity for monoacylglycerol lipase over fatty acid amide hydrolase (FAAH), unlike non-sulfonated analogs .

Biological Activity

The compound (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(thiophen-3-yl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 369.5 g/mol. The presence of a tetrahydrothiopyran moiety and a piperazine ring suggests potential interactions with various biological targets, making it an interesting candidate for further study.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₃O₃S |

| Molecular Weight | 369.5 g/mol |

| CAS Number | 1903781-68-9 |

Antimicrobial Activity

Research indicates that derivatives of tetrahydrothiopyran compounds exhibit significant antimicrobial properties. A study focusing on similar compounds found that certain tetrahydrothiopyran derivatives demonstrated enhanced activity against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis . The specific compound under review may share these properties, given its structural similarities.

The mechanism by which thiopyran derivatives exert their antimicrobial effects often involves interference with bacterial protein synthesis or cell wall synthesis. For instance, compounds incorporating piperazine rings are known to interact with bacterial ribosomes, potentially leading to inhibition of protein synthesis . Understanding the precise mechanism for this specific compound requires further experimental validation.

Potential Applications

Given its structural characteristics and preliminary findings from related compounds, This compound may have potential applications in:

- Antimicrobial therapies : Targeting resistant bacterial strains.

- Pharmaceutical development : As a lead compound for new drug formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.